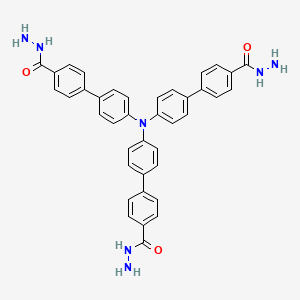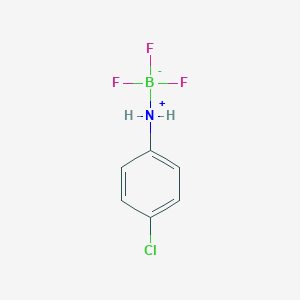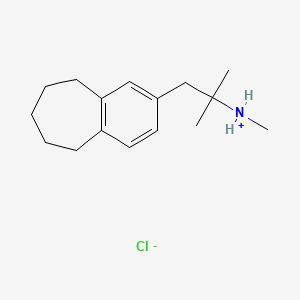
5H-Benzocycloheptene-2-ethanamine, 6,7,8,9-tetrahydro-N,alpha,alpha-trimethyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Benzocycloheptene-2-ethanamine, 6,7,8,9-tetrahydro-N,alpha,alpha-trimethyl-, hydrochloride is a chemical compound with a complex structure. It is known for its unique properties and applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Benzocycloheptene-2-ethanamine, 6,7,8,9-tetrahydro-N,alpha,alpha-trimethyl-, hydrochloride involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify its structure, leading to the formation of new compounds.
Substitution: It can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can lead to various reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methods.
Biology
In biological research, it is used to study its effects on various biological systems. Its interactions with biological molecules provide insights into its potential therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential use in treating certain medical conditions. Its unique properties make it a candidate for drug development and therapeutic interventions.
Industry
In the industrial sector, it is used in the production of various chemicals and materials. Its versatility and reactivity make it a valuable component in manufacturing processes.
Mechanism of Action
The mechanism of action of 5H-Benzocycloheptene-2-ethanamine, 6,7,8,9-tetrahydro-N,alpha,alpha-trimethyl-, hydrochloride involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. The compound may bind to receptors or enzymes, altering their activity and leading to physiological changes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 5H-Benzocycloheptene-2-ethanamine, 6,7,8,9-tetrahydro-N,alpha,alpha-trimethyl-, hydrochloride has unique structural features that contribute to its distinct properties and applications. Its specific arrangement of atoms and functional groups allows it to participate in a wide range of chemical reactions and interact with various biological targets.
Properties
CAS No. |
41635-33-0 |
|---|---|
Molecular Formula |
C16H26ClN |
Molecular Weight |
267.84 g/mol |
IUPAC Name |
methyl-[2-methyl-1-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)propan-2-yl]azanium;chloride |
InChI |
InChI=1S/C16H25N.ClH/c1-16(2,17-3)12-13-9-10-14-7-5-4-6-8-15(14)11-13;/h9-11,17H,4-8,12H2,1-3H3;1H |
InChI Key |
TZWIVQSDIJYBOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC2=C(CCCCC2)C=C1)[NH2+]C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


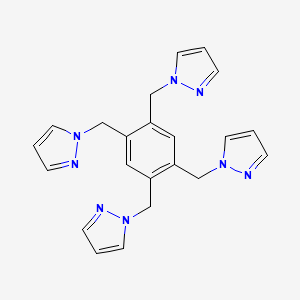
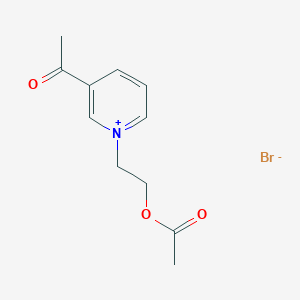
![2-Chloro-4,6-bis[(naphthalen-2-yl)oxy]-1,3,5-triazine](/img/structure/B13736058.png)
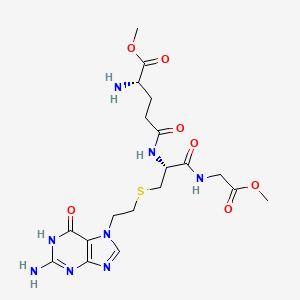
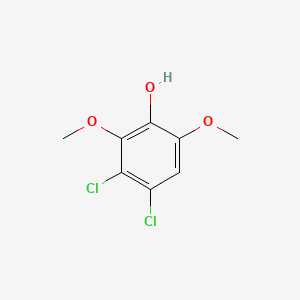
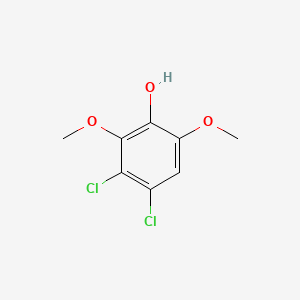
![Triethoxy[2-(2-pyridyl)ethyl]silane](/img/structure/B13736069.png)
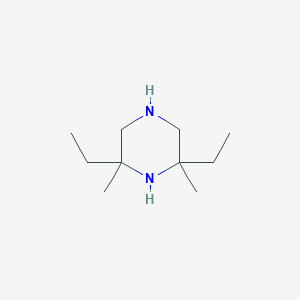
![Silane, [2-[2-(chloromethyl)phenyl]ethyl]trimethoxy-](/img/structure/B13736083.png)
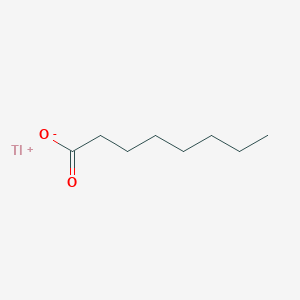
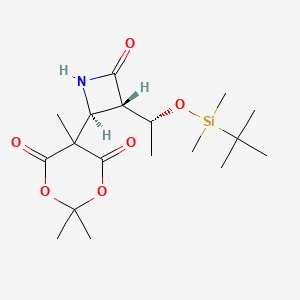
![Bis[4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl] sulfone](/img/structure/B13736101.png)
